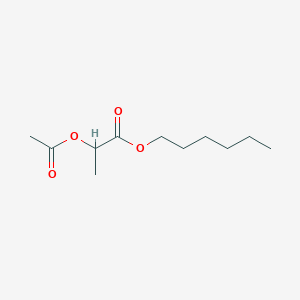
Lactic acid, acetate, hexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactic acid, acetate, hexyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from lactic acid, a naturally occurring organic acid, and hexyl alcohol. It is commonly used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lactic acid, acetate, hexyl ester can be synthesized through the esterification of lactic acid with hexyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:
Lactic acid+Hexyl alcoholAcid catalystLactic acid, acetate, hexyl ester+Water
Industrial Production Methods
Industrial production of this compound often involves the use of continuous reactors to ensure a consistent and high-yield output. The process may include steps such as:
Fermentation: Lactic acid is produced through the fermentation of carbohydrates using specific strains of bacteria.
Esterification: The lactic acid is then reacted with hexyl alcohol in the presence of an acid catalyst.
Purification: The resulting ester is purified through distillation or other separation techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Lactic acid, acetate, hexyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into lactic acid and hexyl alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Lactic acid and hexyl alcohol.
Reduction: Hexyl alcohol and lactic acid derivatives.
Substitution: Depending on the nucleophile, different substituted esters or other compounds.
Wissenschaftliche Forschungsanwendungen
Lactic acid, acetate, hexyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a potential bio-based solvent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable polymers.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism by which lactic acid, acetate, hexyl ester exerts its effects involves its interaction with various molecular targets. In biological systems, it can participate in metabolic pathways, influencing cellular processes. The ester can also act as a solvent, facilitating the dissolution and transport of other compounds. Its molecular structure allows it to interact with different enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Lactic acid, acetate, hexyl ester can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in the chemical industry.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Isopentyl acetate:
Uniqueness
This compound is unique due to its derivation from lactic acid, which is a naturally occurring compound. This gives it potential advantages in terms of biodegradability and sustainability compared to other esters derived from petrochemical sources.
Conclusion
This compound is a versatile compound with numerous applications in various fields. Its unique properties and potential for sustainable production make it an important compound for future research and industrial applications.
Eigenschaften
CAS-Nummer |
77008-66-3 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
hexyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-7-8-14-11(13)9(2)15-10(3)12/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
KWFBVRNLVSVNRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



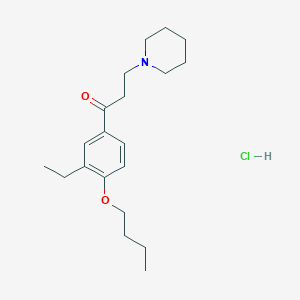
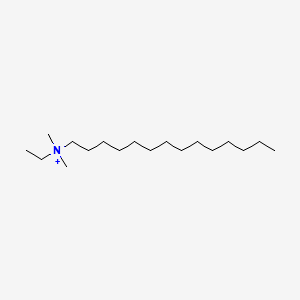
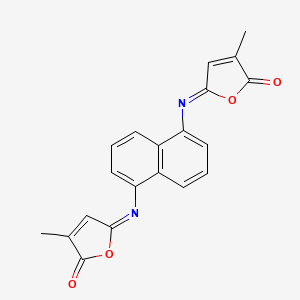
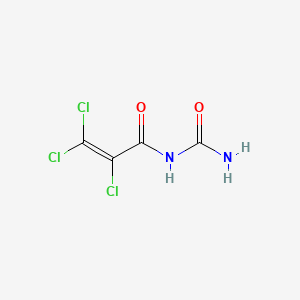
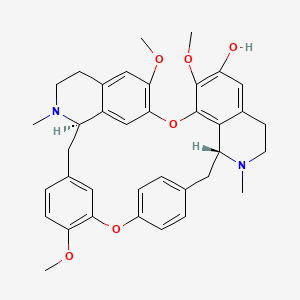
![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
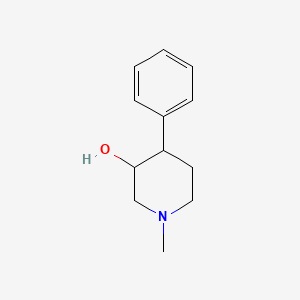

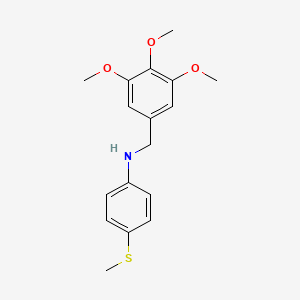

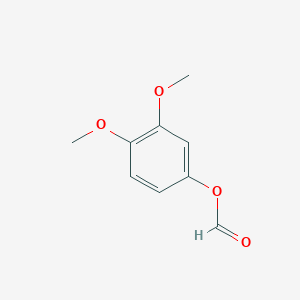
![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
